Methyl 5-bromo-4-chlorothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-bromo-4-chlorothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4BrClO2S . It has a molecular weight of 255.52 . This compound is used as a building block in various chemical reactions .

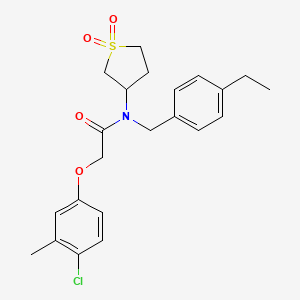

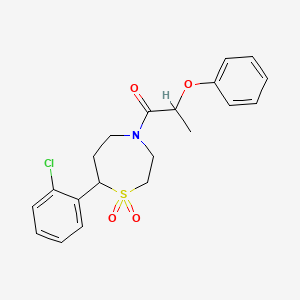

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-4-chlorothiophene-2-carboxylate” can be represented by the SMILES notation: O=C(OC)C1=CC(Cl)=C(Br)S1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

“Methyl 5-bromo-4-chlorothiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

1. Synthesis of Regioregular Thiophene-Based Conjugated Polymers Methyl 5-bromo-4-chlorothiophene-2-carboxylate is used in the synthesis of regioregular thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them a center of attention for electronic applications . The synthesis involves nickel- and palladium-based catalytic systems .

Electronic and Optoelectronic Applications

The synthesized thiophene-based conjugated polymers are used in electronic and optoelectronic devices . The polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Direct Arylation Polymerization (DArP) Protocol

The DArP protocol is used to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties . This method is cost-effective and green as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .

Electrochemical Reduction

Methyl 5-bromo-4-chlorothiophene-2-carboxylate can be reduced electrochemically at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate .

Synthesis of Monomer of 1,4-Bis(5-chlorothiophene)-Buta-1,3-Diyne

This compound is used in the synthesis of the monomer of 1,4-bis(5-chlorothiophene)-buta-1,3-diyne .

Synthesis of 5-Chloro-2-[(Trimethylsilyl)-Ethynyl]Thiophene

Methyl 5-bromo-4-chlorothiophene-2-carboxylate is also used in the synthesis of 5-chloro-2-[(trimethylsilyl)-ethynyl]thiophene .

Safety and Hazards

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

作用機序

Target of Action

The primary targets of Methyl 5-bromo-4-chlorothiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Mode of Action

It is known that the bromine and chlorine atoms in the compound could potentially interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

It is predicted to have high gi absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor .

Result of Action

The molecular and cellular effects of Methyl 5-bromo-4-chlorothiophene-2-carboxylate’s action are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-4-chlorothiophene-2-carboxylate. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . These conditions help maintain the stability of the compound and may influence its efficacy .

特性

IUPAC Name |

methyl 5-bromo-4-chlorothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVUUBLIWLTTFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-4-chlorothiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)

![Ethyl 4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2382595.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide](/img/structure/B2382608.png)

![3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride](/img/structure/B2382609.png)